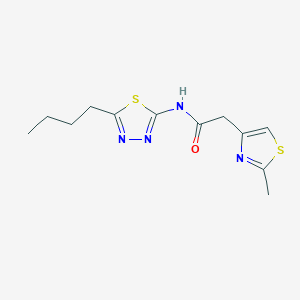
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide, often referred to as “Compound X” , is a synthetic organic molecule. Its chemical structure consists of a thiadiazole ring and a thiazole ring connected by an acetamide linker. Let’s break down its components:
Thiadiazole ring: The five-membered ring contains sulfur and nitrogen atoms, imparting unique electronic properties.
Thiazole ring: The five-membered ring with sulfur and nitrogen atoms contributes to the compound’s aromaticity.
Preparation Methods
2.1 Synthetic Routes: Several synthetic routes exist for Compound X. One common method involves the condensation of 2-amino-5-butyl-1,3,4-thiadiazole with 2-amino-2-methylthiazole in the presence of acetic anhydride. The reaction proceeds through nucleophilic substitution, forming the desired compound.
2.2 Reaction Conditions:Reagents: 2-amino-5-butyl-1,3,4-thiadiazole, 2-amino-2-methylthiazole, acetic anhydride
Solvent: Organic solvents like dichloromethane or chloroform
Temperature: Typically room temperature or slightly elevated
Catalyst: None required
2.3 Industrial Production: Compound X is industrially synthesized using large-scale batch processes. Optimization of reaction conditions ensures high yields and purity.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction yields the corresponding amines.
Substitution: Nucleophilic substitution reactions modify the acetamide group.
Common Reagents: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major Products: Sulfoxides, sulfones, and substituted derivatives.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated as a potential drug candidate due to its anti-inflammatory or antimicrobial properties.
Chemical Biology: Used as a probe to study biological processes involving thiadiazole-containing molecules.
Industry: Employed in the synthesis of novel materials or as a building block for other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets, modulating cellular pathways related to inflammation, cell signaling, or enzyme activity.
Comparison with Similar Compounds
Compound X stands out due to its unique combination of thiadiazole and thiazole rings. Similar compounds include:
Compound Y: Lacks the butyl side chain but shares the core heterocyclic structure.
Compound Z: Contains a similar acetamide linker but with different substituents.
Properties
Molecular Formula |
C12H16N4OS2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C12H16N4OS2/c1-3-4-5-11-15-16-12(19-11)14-10(17)6-9-7-18-8(2)13-9/h7H,3-6H2,1-2H3,(H,14,16,17) |
InChI Key |
MMDRYPCJXIQUHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)CC2=CSC(=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















